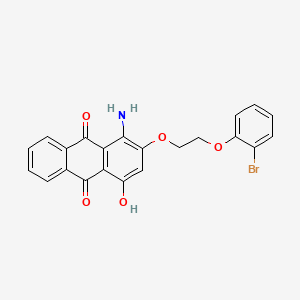
1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(2-(2-bromophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family This compound is characterized by its unique structure, which includes an anthracene backbone with amino, bromophenoxy, and hydroxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(2-(2-bromophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(2-(2-bromophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenes .
Scientific Research Applications
1-Amino-2-(2-(2-bromophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 1-Amino-2-(2-(2-bromophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting cellular processes and leading to cell death. It may also inhibit certain enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-(2-(2-chlorophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione
- 1-Amino-2-(2-(2-fluorophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione
- 1-Amino-2-(2-(2-iodophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione
Uniqueness
Compared to similar compounds, 1-Amino-2-(2-(2-bromophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine substituent can enhance the compound’s ability to interact with biological targets and improve its efficacy in various applications .
Properties
CAS No. |
72953-52-7 |
|---|---|
Molecular Formula |
C22H16BrNO5 |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
1-amino-2-[2-(2-bromophenoxy)ethoxy]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H16BrNO5/c23-14-7-3-4-8-16(14)28-9-10-29-17-11-15(25)18-19(20(17)24)22(27)13-6-2-1-5-12(13)21(18)26/h1-8,11,25H,9-10,24H2 |
InChI Key |
VEWQTMPECVHJAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOC4=CC=CC=C4Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















